molecular formula C12H14BClFIO2 B8204062 2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8204062
M. Wt: 382.41 g/mol
InChI Key: JMZGTBJHSDMNQJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-fluoro-5-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Chloro-2-fluoro-5-iodophenylboronic acid+PinacolThis compound\text{3-Chloro-2-fluoro-5-iodophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Chloro-2-fluoro-5-iodophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic ester.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of bioactive compounds and as a tool in chemical biology for the modification of biomolecules.

    Medicine: Investigated for its potential use in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-2-fluoro-5-iodophenyl)-2-propenoic acid
  • (3-Chloro-2-fluoro-5-iodophenyl)methanol
  • (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane

Uniqueness

2-(3-Chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of halogen atoms and the boronic ester functionality. This combination allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis. The presence of multiple halogens also provides opportunities for selective functionalization, which is not as readily achievable with simpler boronic esters.

Properties

IUPAC Name

2-(3-chloro-2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClFIO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZGTBJHSDMNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClFIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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